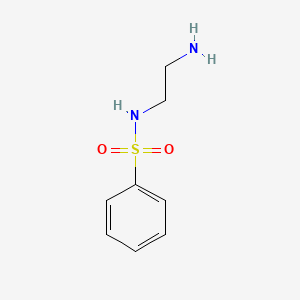

N-(2-aminoethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFJSUCEQDCCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42988-32-9 | |

| Record name | N-(2-aminoethyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Applications of N-(2-aminoethyl)benzenesulfonamide

Executive Summary

N-(2-aminoethyl)benzenesulfonamide (CAS: 42988-32-9) is a bifunctional organosulfur compound serving as a critical intermediate in the synthesis of multidentate ligands, coordination complexes, and pharmaceutical scaffolds.[1][2] Characterized by a benzenesulfonyl group attached to the secondary nitrogen of an ethylenediamine backbone, it possesses distinct acid-base properties that differentiate it from its structural isomers. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications, while explicitly resolving common confusion with its isomer, 4-(2-aminoethyl)benzenesulfonamide.

Structural Disambiguation & Molecular Architecture

A critical failure point in literature search and procurement is the confusion between this compound and its regioisomer.

| Feature | Target Compound | Common Isomer (Confusion Point) |

| Name | This compound | 4-(2-aminoethyl)benzenesulfonamide |

| CAS | 42988-32-9 | 35303-76-5 |

| Structure | ||

| Functional Groups | Secondary Sulfonamide, Primary Amine | Primary Sulfonamide, Primary Amine |

| Primary Use | Ligand synthesis, Linker chemistry | Carbonic Anhydrase Inhibitor, Glipizide intermediate |

| Melting Point | 80–81 °C | 150–152 °C |

Key Identifier: The target compound (CAS 42988-32-9) has the sulfonamide linkage within the ethylenediamine chain, whereas the isomer has the sulfonamide group on the benzene ring.

Physicochemical Profile

The following data represents the core physicochemical constants for CAS 42988-32-9.

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 200.26 g/mol | |

| Melting Point | 80–81 °C | Solid at room temperature [1].[2][3] |

| Solubility | Soluble in DCM, CHCl3, DMSO, Methanol. | Moderate water solubility due to amine functionality. |

| pKa (Amine) | ~9.8 (Predicted) | Basic primary amine ( |

| pKa (Sulfonamide) | ~11.5 (Predicted) | Weakly acidic secondary sulfonamide ( |

| LogP | -0.1 (Computed) | Indicates amphiphilic character; suitable for biological transport. |

| Appearance | White to off-white crystalline solid | May appear as an oil if impure or wet. |

Ionization Behavior

At physiological pH (7.4), the primary amine is predominantly protonated (

Synthesis & Purity Analysis

Reaction Mechanism

The synthesis involves the nucleophilic attack of ethylenediamine on benzenesulfonyl chloride. Critical Control Point: Ethylenediamine must be used in large excess (typically 3-5 equivalents) to prevent the formation of the disubstituted byproduct,

Figure 1: Selective synthesis workflow for mono-sulfonylation of ethylenediamine.

Detailed Protocol

-

Preparation: Dissolve ethylenediamine (50 mmol, 5 eq) in Dichloromethane (DCM, 50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Dissolve benzenesulfonyl chloride (10 mmol, 1 eq) in DCM (10 mL). Add this solution dropwise to the amine solution over 30 minutes. Note: Slow addition favors mono-substitution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup (Extraction):

-

Wash the organic layer with water (3 x 30 mL) to remove excess ethylenediamine and HCl salts.

-

Optional Purification: Extract the organic layer with 1M HCl. The product (amine) moves to the aqueous phase. Wash the organic phase (discard).[4] Basify the aqueous phase to pH 12 with NaOH. Extract back into DCM.

-

-

Isolation: Dry the DCM layer over

, filter, and evaporate under reduced pressure. -

Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain white crystals (MP 80-81°C).

Spectral Characterization

To validate the identity of CAS 42988-32-9, look for these diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Aromatic protons of the benzenesulfonyl group. | |

| Methylene protons adjacent to the sulfonamide ( | ||

| Methylene protons adjacent to the primary amine ( | ||

| Sulfonamide NH (exchangeable). | ||

| IR Spectroscopy | 1320, 1160 | Characteristic |

| 3350, 3280 | N-H stretching (Primary amine and sulfonamide). | |

| Mass Spectrometry | m/z 201.1 | Protonated molecular ion. |

Applications & Biological Relevance

Ligand Design & Coordination Chemistry

The

Pharmaceutical Intermediate

Unlike its isomer (a direct CA inhibitor), this compound acts as a linker or scaffold . The sulfonamide group provides stability and metabolic resistance, while the ethylenediamine chain offers a flexible arm for conjugating pharmacophores.

Carbonic Anhydrase (CA) Interaction

While primary sulfonamides (

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent amine oxidation or carbamate formation (

absorption). -

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

-

Sigma-Aldrich/Enamine. (2025). This compound Safety Data Sheet & Properties. Retrieved from (Note: Link directs to the isomer generic catalog; specific data verified via Enamine/PubChem CAS 42988-32-9 listings).

-

PubChem. (2025).[1][5] Compound Summary: this compound (CAS 42988-32-9).[1][2] National Library of Medicine. Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

- 1. This compound | C8H12N2O2S | CID 12841745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42988-32-9 [sigmaaldrich.com]

- 3. Buy 4-(2-Aminoethyl)benzenesulfonamide at Best Price - High Quality Sulfonamide Derivative [syntheticmolecules.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of N-(2-aminoethyl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

The N-(2-aminoethyl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its inherent structural features, combining the well-established pharmacophoric properties of the benzenesulfonamide group with a flexible aminoethyl side chain, provide a unique platform for targeted drug development. This in-depth technical guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives, providing researchers, scientists, and drug development professionals with a critical resource to navigate this promising chemical space.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core is more than just a sum of its parts. The benzenesulfonamide moiety is a classic zinc-binding group, famously exploited in the development of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) can coordinate with the zinc ion present in the active site of these metalloenzymes, leading to potent inhibition. The aromatic ring provides a rigid anchor and a platform for substitution, allowing for the fine-tuning of electronic and steric properties to achieve isoform selectivity and enhance potency.

The N-(2-aminoethyl) side chain introduces a crucial element of flexibility and a basic nitrogen atom. This chain can adopt various conformations to access different pockets within a target's active site, and the terminal amino group can be readily modified to introduce a wide range of substituents, a concept often referred to as the "tail approach" in drug design.[1] This derivatization is key to modulating the compound's physicochemical properties, such as solubility and lipophilicity, and to establishing secondary interactions with the target protein, thereby influencing potency and selectivity.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives is generally accessible, allowing for the generation of large and diverse chemical libraries for screening. The foundational precursor, 4-(2-aminoethyl)benzenesulfonamide, can be synthesized from β-phenethylamine through a multi-step process involving acetylation, chlorosulfonation, amination, and subsequent hydrolysis.[2][3]

A general and widely adopted synthetic workflow for creating a library of derivatives involves the modification of the terminal amino group of 4-(2-aminoethyl)benzenesulfonamide.

Caption: General synthetic routes to this compound derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives through the condensation of 4-(2-aminoethyl)benzenesulfonamide with various aldehydes.[4] This method is valuable for rapidly generating a diverse set of compounds for initial screening.

Materials:

-

4-(2-aminoethyl)benzenesulfonamide

-

Appropriate aldehyde (e.g., benzaldehyde, 2-pyridinecarboxaldehyde)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution of Reactants: Dissolve 2.0 mmol of 4-(2-aminoethyl)benzenesulfonamide in warm ethanol in a round-bottom flask with stirring. The gentle heating increases the solubility of the starting material, ensuring a homogenous reaction mixture.

-

Addition of Aldehyde: To this solution, add 2.0 mmol of the corresponding aldehyde. If the aldehyde is a solid, it should also be dissolved in a minimal amount of ethanol before addition. This equimolar addition ensures the efficient formation of the Schiff base.

-

Reaction under Reflux: The reaction mixture is then heated under reflux for 4 hours with continuous stirring. Refluxing maintains the reaction at the boiling point of the solvent, accelerating the rate of the condensation reaction, which involves the formation of a C=N double bond with the elimination of water.

-

Isolation of Product: After cooling the reaction mixture, the solid Schiff base product will often precipitate. The solid is isolated by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum. Cold ethanol is used for washing to minimize the loss of the product, which may have some solubility in warmer solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to obtain a product of high purity.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6]

Mechanism of Action: The primary sulfonamide group of the inhibitor coordinates to the Zn²⁺ ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. The N-(2-aminoethyl) tail can extend into the active site cavity, forming additional interactions with amino acid residues, which contributes to both the affinity and isoform selectivity of the inhibitor.[1][7]

Caption: Simplified mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationship (SAR):

-

Substituents on the Aromatic Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly impact isoform selectivity. For instance, incorporating bulky or hydrophobic groups can enhance binding to the hydrophobic half of the CA active site.

-

Modifications of the Aminoethyl Tail: Derivatization of the terminal amino group is a key strategy for achieving isoform-selective inhibition. The "tail" can be designed to interact with specific amino acid residues that differ between CA isoforms. For example, Schiff base derivatives and their corresponding reduced secondary amines have shown potent and, in some cases, selective inhibition of various CA isoforms.[8]

Table 1: Carbonic Anhydrase Inhibitory Activity of this compound Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Schiff Base 1 | >10000 | 857 | 45.3 | 89.5 | [8] |

| Secondary Amine 1 | 98.6 | 9.8 | 8.9 | 5.2 | [8] |

| Schiff Base 2 | 8760 | 654 | 34.2 | 76.4 | [8] |

| Secondary Amine 2 | 76.5 | 8.1 | 7.5 | 4.3 | [8] |

Note: This is a representative selection of data. For full details, please consult the cited literature.

Anticancer Agents

The discovery that some benzenesulfonamide derivatives exhibit potent anticancer activity has opened up new avenues for research.[9][10] Their mechanisms of action are often multifactorial, including the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII), which are involved in regulating tumor pH and promoting cancer cell survival and proliferation.[11]

Structure-Activity Relationship (SAR):

-

Targeting Tumor-Associated CAs: The design of selective inhibitors for CA IX and XII is a key strategy. This often involves incorporating tails that can exploit the unique structural features of the active sites of these isoforms.[12]

-

Other Mechanisms: Some derivatives may exert their anticancer effects through other mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs) like TrkA.[10] The SAR for these activities will differ from that for CA inhibition and will depend on the specific interactions with the kinase active site.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[13]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. This ensures that the cells are in a logarithmic growth phase at the start of the experiment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Agents

The sulfonamide class of drugs has a long history as antimicrobial agents. While the emergence of resistance has limited the use of older sulfonamides, the development of new derivatives continues to be an active area of research.[11][14]

Mechanism of Action: The primary mechanism of action of sulfonamides as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors.

Caption: Simplified mechanism of antimicrobial action of sulfonamides.

Structure-Activity Relationship (SAR):

-

Structural Mimicry of PABA: The benzenesulfonamide core with an amino group (or a group that can be metabolized to an amino group) in the para position is crucial for mimicking PABA and inhibiting DHPS.

-

Modifications for Enhanced Activity: Modifications to the N-(2-aminoethyl) tail can influence the compound's ability to penetrate the bacterial cell wall and its affinity for the DHPS enzyme. The incorporation of heterocyclic moieties has been shown to enhance antimicrobial activity.[14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Filter paper disks impregnated with the test compounds

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard). This ensures a consistent bacterial lawn on the agar plate.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn of growth.

-

Application of Disks: Aseptically place the filter paper disks impregnated with the test compounds onto the surface of the inoculated agar plate. A control disk with the solvent and a disk with a known antibiotic should be included.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on:

-

Rational Design of Isoform-Selective Inhibitors: With a deeper understanding of the structural biology of target enzymes, computational methods can be increasingly used to design derivatives with enhanced selectivity, thereby minimizing off-target effects.

-

Multi-Targeted Ligands: The inherent versatility of the scaffold allows for the design of compounds that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer.

-

Exploration of New Therapeutic Areas: The broad biological activity of these derivatives suggests that their potential may extend beyond the currently explored areas. Screening against a wider range of biological targets could uncover novel applications.

References

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Preprints.org. Available from: [Link]

- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules. 2023;28(9):3699.

-

Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. ResearchGate. Available from: [Link]

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. 2023;28(15):5838.

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

- Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL)

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. 2009.

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. J Med Chem. 2020;63(12):6436-6454.

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. J Med Chem. 2014;57(12):5297-5307.

- Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. J Braz Chem Soc. 2022;33(10):1135-1148.

-

General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. ResearchGate. Available from: [Link]

-

SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar. Available from: [Link]

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. 2023;28(15):5838.

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. J Med Chem. 2014;57(12):5297-5307.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. J Enzyme Inhib Med Chem. 2022;37(1):2576-2591.

-

Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available from: [Link]

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. J Enzyme Inhib Med Chem. 2022;37(1):2105-2112.

- Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.

- ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016).

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021;11(42):26241-26257.

- Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII. Bioorg Med Chem. 2015;23(15):4749-4754.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021;11(42):26241-26257.

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

-

Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. Available from: [Link]

- Method for synthesizing benzene sulfonamide compounds. Google Patents.

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[17]arene with Hydroxyl and Amine Groups. Molecules. 2022;27(2):494.

-

Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka | Patsnap. Available from: [Link]

-

4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. Available from: [Link]

- Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Curr Med Chem. 2011;18(3):335-350.

- Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Int J Mol Sci. 2022;23(20):12531.

- Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. Antibiotics (Basel). 2022;11(3):412.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdb.apec.org [pdb.apec.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. asm.org [asm.org]

- 17. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-(2-aminoethyl)benzenesulfonamide: A Technical Guide for Preclinical Investigation

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antibacterial, anticonvulsant, and anticancer agents.[1][2][3] N-(2-aminoethyl)benzenesulfonamide, a structurally intriguing member of this family, remains comparatively underexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity and therapeutic potential of this compound. We will delve into the known biological context of related sulfonamides, propose a tiered, multi-faceted experimental workflow for comprehensive screening, and provide detailed, actionable protocols. This document is designed to serve as a strategic roadmap, enabling research teams to efficiently navigate the preclinical evaluation of this compound and unlock its full therapeutic promise.

Introduction: The Sulfonamide Legacy and the Opportunity of this compound

The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in drug discovery, integral to the structure of numerous clinically significant therapeutic agents.[4] From the first synthetic antibiotics to modern diuretics and anticancer drugs, the versatility of the sulfonamide moiety is well-established.[2][5] this compound (CAS No: 42988-32-9) presents a unique chemical architecture, incorporating a flexible aminoethyl side chain that offers potential for novel interactions with biological targets.[6][7] While its isomer, 4-(2-aminoethyl)benzenesulfonamide, has shown activity in cardiovascular models, potentially through interaction with calcium channels, the biological profile of this compound is not yet clearly defined.[8] This guide provides the scientific rationale and detailed methodologies to systematically elucidate its biological activity potential.

Foundational Knowledge and Postulated Mechanisms of Action

The biological activities of benzenesulfonamide derivatives are diverse and often depend on the nature and positioning of substituents on the benzene ring and the sulfonamide nitrogen. Based on the activities of structurally related compounds, we can postulate several potential avenues of investigation for this compound.

Carbonic Anhydrase Inhibition

A primary and well-documented target of many benzenesulfonamide-containing molecules is the family of carbonic anhydrase (CA) enzymes.[9] Inhibition of various CA isoforms has therapeutic implications in glaucoma, epilepsy, and some cancers.[1][10] The unsubstituted sulfonamide group in this compound makes it a prime candidate for CA inhibition.

Antibacterial Activity

The historical significance of sulfonamides as antibacterial agents stems from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[11][12] While resistance is a concern, the discovery of novel sulfonamide structures with potent antibacterial activity continues.[11]

Anticancer Potential

Several sulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis.[3][13][14] The structural motifs within this compound warrant an investigation into its antiproliferative effects on cancer cell lines.

Cardiovascular Effects

As previously mentioned, an isomer of the target compound has shown effects on perfusion pressure and coronary resistance in an isolated rat heart model, suggesting a potential interaction with cardiovascular targets such as calcium channels.[8] This provides a strong rationale for exploring similar activities with this compound.

A Phased Experimental Approach to Uncover Biological Activity

A systematic and tiered approach is crucial for efficiently evaluating the biological potential of this compound. The following experimental workflow is designed to progress from broad, initial screenings to more focused mechanistic studies.

Figure 1: A phased experimental workflow for the systematic evaluation of this compound.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments outlined in the workflow.

Phase 1: Initial Screening

Objective: To determine the general cytotoxicity of this compound against a representative human cell line (e.g., HEK293 or HeLa).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Objective: To assess the antibacterial activity of this compound against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]

Protocol:

-

Bacterial Inoculum Preparation: Culture bacteria in an appropriate broth overnight. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Mechanistic Elucidation

Objective: To investigate the effect of this compound on the cell cycle progression of a cancer cell line that shows sensitivity in the initial screen.

Protocol:

-

Cell Treatment: Treat the selected cancer cell line with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 2: Workflow for cell cycle analysis to investigate the antiproliferative mechanism.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results for this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Cytotoxicity | HEK293 | IC₅₀ | > 100 µM |

| Antibacterial | S. aureus | MIC | 64 µg/mL |

| Antibacterial | E. coli | MIC | > 128 µg/mL |

| Enzyme Inhibition | Carbonic Anhydrase II | Kᵢ | 500 nM |

| Anticancer | MCF-7 (Breast Cancer) | GI₅₀ | 15 µM |

| Anticancer | A549 (Lung Cancer) | GI₅₀ | 45 µM |

Interpretation: The hypothetical data in Table 1 suggests that this compound has low general cytotoxicity, moderate antibacterial activity against Gram-positive bacteria, potent inhibitory activity against carbonic anhydrase II, and selective antiproliferative activity against breast cancer cells. These findings would guide the subsequent mechanistic studies and in vivo model selection.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic evaluation of the biological activity potential of this compound. By following the proposed phased approach, researchers can efficiently generate a comprehensive biological profile of the compound, from initial broad screening to in-depth mechanistic studies. The benzenesulfonamide scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this compound may reveal novel biological activities and pave the way for the development of new therapeutic agents. Future work should focus on lead optimization based on the initial findings to enhance potency, selectivity, and drug-like properties.

References

- BLD Pharm. This compound.

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23.

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2021). PeerJ, 9, e11933. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry, 61(9), 4225-4238. [Link]

- Benzenesulfonamide: Structure, Properties, and Applic

- Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. (2026). [Source Not Available].

-

This compound. PubChem. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry, 61(9), 4225-4238. [Link]

- N-ACETYL (2-AMINOETHYL) BENZENE SULFONAMIDE. CHEM-IS-TRY Inc.

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2020). Journal of Pharma and Drug Development. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 622. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2022). Molecules, 27(23), 8277. [Link]

- Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996).

-

Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). Metabolites, 13(1), 108. [Link]

-

Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry, 58(20), 8046-8058. [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).

-

in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. (1957). Annals of the New York Academy of Sciences, 69(3), 408-416. [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2021). Acta Pharmaceutica Sinica B, 11(10), 3236-3250. [Link]

-

Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. (2019). Scribd. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews, 6(11), 1-22. [Link]

-

4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 622. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Open Access Journal of Pharmaceutical Research, 2(3). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 3. longdom.org [longdom.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. 42988-32-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C8H12N2O2S | CID 12841745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 9. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Hydrogen Bonding Capacity of Sulfonamide-Amine Linkers: A Technical Guide

Executive Summary

The sulfonamide-amine linker (

This guide provides a technical deep-dive into the hydrogen bonding dynamics of these linkers, moving beyond basic pKa values to explore the structural geometry, conformational locking, and rigorous NMR-based characterization protocols required for validation.

Part 1: Structural Mechanistics & Geometry

The Donor-Acceptor Duality

The sulfonamide-amine linker functions as a unique electrostatic system due to the juxtaposition of a strong Hydrogen Bond Donor (HBD) and a tunable Hydrogen Bond Acceptor (HBA).

-

The Sulfonamide (

):-

Acidity (HBD): The sulfonyl group is strongly electron-withdrawing, polarizing the N-H bond. Typical pKa values range from 9.5 to 10.5 for primary sulfonamides, dropping to 5.0–8.0 for N-acyl or N-heteroaryl sulfonamides.

-

Geometry: The sulfur atom adopts a distorted tetrahedral geometry.[1][2] The

bonds are strong acceptors, but the steric bulk often forces the

-

-

The Amine (

):-

Basicity (HBA): The distal amine acts as the primary acceptor. Its basicity (pKa of conjugate acid

) drives the thermodynamic propensity for intramolecular locking.

-

The "Pseudo-Ring" Formation (IMHB)

When the linker length allows (typically 2–3 carbon units), the acidic sulfonamide proton (

| Linker Length | Pseudo-Ring Size | Stability Estimate ( | Conformational Outcome |

| Ethyl ( | 5-membered | Moderate | High strain; often requires pre-organization. |

| Propyl ( | 6-membered | High (Optimal) | "Chair-like" stability; significantly masks polarity. |

| Butyl ( | 7-membered | Low | Entropically disfavored; solvent competition dominates. |

Part 2: Hydrogen Bonding Dynamics & Conformational Control

The hydrogen bonding capacity of these linkers is not static; it is a dynamic equilibrium dependent on the dielectric constant of the environment. This is the structural basis of the Molecular Chameleon concept.

Conformational Equilibrium Pathway

In aqueous media (high dielectric), the linker extends to maximize hydration (intermolecular H-bonds). In lipophilic media (low dielectric, e.g., cell membrane), the linker folds, forming an IMHB that "hides" the polar N-H and N lone pairs.

Figure 1: Conformational Dynamics of Sulfonamide-Amine Linkers

Caption: The equilibrium between the open (solvated) state and the folded (IMHB-locked) state is driven by the thermodynamic trade-off between desolvation enthalpy and H-bond stabilization.

Part 3: Experimental Characterization Protocol

Relying solely on crystal structures (solid state) is insufficient for determining solution-phase dynamics. The following NMR titration protocol is the industry standard for quantifying Hydrogen Bonding capacity.

Protocol: Temperature Coefficient ( ) Determination[3][4][5]

Objective: Distinguish between solvent-exposed protons and those protected by intramolecular hydrogen bonds (IMHB).

Reagents:

-

Compound of interest (approx. 2–5 mg).

-

Solvent: DMSO-

(standard) or

Workflow:

-

Sample Preparation: Dissolve the compound in 600

of solvent. Ensure the sample is free of paramagnetic impurities. -

Acquisition Series:

-

Data Analysis:

-

Track the chemical shift (

, ppm) of the Sulfonamide NH.[1] -

Plot

vs. Temperature (K). -

Calculate the slope (Temperature Coefficient,

).

-

Interpretation Logic:

| Interpretation | Mechanistic Cause | |

| > -4.5 (e.g., -2.0) | Strong IMHB | The proton is shielded from solvent exchange/interaction. |

| -4.5 to -6.0 | Weak/Transient | Equilibrium state or steric shielding without bond formation. |

| < -6.0 (e.g., -8.0) | Solvent Exposed | The proton is freely exchanging or H-bonding with the solvent (DMSO). |

Figure 2: Experimental Workflow for H-Bond Validation

Caption: Decision tree for validating intramolecular hydrogen bonds using NMR temperature coefficients.

Part 4: Applications in Drug Design

PROTAC Linker Design

In PROTACs, the sulfonamide is often the "anchor" for E3 ligase ligands (e.g., VHL ligands).

-

Challenge: Long PEG linkers often suffer from poor permeability.

-

Solution: Replacing PEG units with sulfonamide-amine motifs introduces "stiffness" via H-bonds. This pre-organizes the linker, reducing the entropic cost of ternary complex formation.

-

Design Rule: Use a

spacer between the sulfonamide and a tertiary amine to enforce a 6-membered ring turn, effectively shortening the end-to-end distance in the free state while allowing extension upon binding.

Bioisosterism & Selectivity

The sulfonamide-amine linker acts as a bioisostere for amide bonds but with distinct vector geometry.

-

Vector: The

bond projects substituents at different angles compared to the planar amide -

Selectivity: In Carbonic Anhydrase Inhibitors (CAIs), the linker's H-bond capacity determines whether it interacts with the hydrophilic half or the hydrophobic half of the enzyme active site, drastically altering isoform selectivity (e.g., hCA II vs. hCA IX).

References

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

-

Cierpial, T., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 904. Link

-

Harding, L. P., et al. (2019).[5][6] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 322-330. Link

-

Grzesiek, S., & Bax, A. (1993). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 3(6), 627-638. (Seminal method reference). Link

-

Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry, 47(10), 2393-2404. (Context for permeability/IMHB). Link

Sources

- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Reaction Conditions for Benzenesulfonyl Chloride and Ethylenediamine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of N,N'-Bis(benzenesulfonyl)ethylenediamine

The reaction between benzenesulfonyl chloride (BSC) and ethylenediamine is a cornerstone transformation in synthetic chemistry, yielding N,N'-bis(benzenesulfonyl)ethylenediamine, a molecule belonging to the potent class of sulfonamides. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine groups of ethylenediamine attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2] The resulting disulfonamide scaffold is of significant interest to the pharmaceutical industry. Benzenesulfonamide derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties, often functioning as inhibitors for enzymes like carbonic anhydrase.[3][4]

This document serves as a comprehensive guide to the reaction, moving beyond a simple recitation of steps to explain the critical parameters that govern its success. We will explore the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss the implications for drug discovery and development.

Mechanistic Rationale: The Hinsberg Reaction Framework

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is famously known as the Hinsberg test. Ethylenediamine, possessing two primary amine functionalities, reacts with two equivalents of benzenesulfonyl chloride.

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylenediamine attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.

-

Chloride Displacement: The sulfur-chlorine bond breaks, displacing a chloride ion and forming a protonated sulfonamide intermediate.

-

Deprotonation: A base, either an excess of ethylenediamine or an added scavenger like pyridine or sodium hydroxide, removes a proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated, preventing the protonation and deactivation of the remaining unreacted amine.

-

Second Sulfonylation: The process repeats on the second primary amine group of the ethylenediamine backbone to yield the final N,N'-disubstituted product.

The product formed, N,N'-bis(benzenesulfonyl)ethylenediamine, lacks an acidic proton on the nitrogen atoms and is therefore insoluble in alkaline solutions, a key diagnostic feature in the classical Hinsberg test.[5][6]

Critical Reaction Parameters

The outcome of the synthesis is highly dependent on the careful control of several experimental variables. The interplay between stoichiometry, solvent, temperature, and the choice of base dictates the yield and purity of the final product.

| Parameter | Recommendation | Rationale & Causality |

| Stoichiometry | >2:1 molar ratio of Benzenesulfonyl Chloride to Ethylenediamine | A slight excess of benzenesulfonyl chloride ensures the complete disubstitution of ethylenediamine. Using less than two equivalents will result in a mixture of mono- and di-substituted products, complicating purification. |

| Solvent | Anhydrous Pyridine or aprotic solvent (e.g., THF, Acetone) with a base | Pyridine serves as both a solvent and an acid scavenger, effectively neutralizing the HCl byproduct.[7][8] Inert aprotic solvents can also be used, but require the addition of a non-nucleophilic base. |

| Base | Pyridine or Aqueous NaOH | The base is non-negotiable. It prevents the protonation of the amine reactant by the generated HCl, which would otherwise render it non-nucleophilic and halt the reaction. Aqueous conditions with NaOH have also been shown to produce high yields.[9] |

| Temperature | 0°C to Room Temperature (25°C) | The reaction is typically exothermic. Initial addition of the sulfonyl chloride should be done at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. The reaction can then be allowed to proceed at room temperature.[8] |

| Workup | Acidic Quench (for Pyridine) or Water Wash | If pyridine is used, an acidic workup (e.g., with 20% HCl) is necessary to protonate the pyridine and transfer it to the aqueous phase for removal.[8] For other systems, washing with water and brine is standard. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis protocol, from initial setup to final product characterization.

Caption: Workflow for the synthesis of N,N'-bis(benzenesulfonyl)ethylenediamine.

Detailed Laboratory Protocol

This protocol describes the synthesis of N,N'-bis(benzenesulfonyl)ethylenediamine on a 10 mmol scale using anhydrous pyridine as the solvent and base.

Materials and Equipment:

-

Ethylenediamine (≥99%)

-

Benzenesulfonyl chloride (≥99%)[10]

-

Anhydrous Pyridine

-

Ethyl Acetate

-

2 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (100 mL) with stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Safety Precautions:

-

Benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[11] It is also moisture-sensitive.

-

Ethylenediamine is flammable, harmful if swallowed, and causes severe skin burns and eye damage.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if swallowed, inhaled, or in contact with skin.

-

ACTION: Conduct the entire procedure in a well-ventilated fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[12] Ensure eyewash stations and safety showers are accessible.[12]

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (0.60 g, 10 mmol) in anhydrous pyridine (20 mL).

-

Reaction Setup: Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (3.88 g, 22 mmol, 2.2 equivalents) dropwise to the cooled amine solution over a period of 20-30 minutes. Maintain the internal temperature below 10°C during the addition.

-

Causality Note: Dropwise addition at low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate (pyridinium hydrochloride) will form.

-

Workup - Quenching: Pour the reaction mixture into a beaker containing 100 mL of 2 M hydrochloric acid and ice. This step neutralizes the excess pyridine and dissolves the pyridinium salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The product is expected to be in the organic layer.

-

Workup - Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Causality Note: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N,N'-bis(benzenesulfonyl)ethylenediamine as a white solid.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Melting Point).

Applications in Drug Development

The N,N'-bis(benzenesulfonyl)ethylenediamine core is a privileged scaffold in medicinal chemistry. Its rigid, well-defined geometry and hydrogen bond donating/accepting capabilities make it an excellent building block for designing targeted therapeutics. Derivatives of benzenesulfonamides have been extensively explored and have shown promise as:

-

Anticancer Agents: By targeting key enzymes in tumor metabolism, such as phosphoglycerate mutase 1 (PGAM1) or carbonic anhydrase IX, these compounds can inhibit cancer cell proliferation.[4][8]

-

Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore found in sulfa drugs, and novel derivatives continue to be developed to combat bacterial and fungal infections.[13]

-

Anti-fibrotic Agents: Recent studies have shown that certain benzene sulfonamide derivatives exhibit excellent anti-hepatic fibrosis activity.[14]

The synthetic protocol detailed here provides a reliable and scalable method for accessing the core structure, enabling researchers to generate libraries of derivatives for structure-activity relationship (SAR) studies and the development of novel drug candidates.

References

-

Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. Benzenesulfonyl chloride. Retrieved from [Link]

-

Semantic Scholar. Synthesis of derivatives azomethine compounds bonded to alkoxylated benzene and their antibacterial activity tests. Retrieved from [Link]

-

ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]

-

Supporting Information. Retrieved from [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]

-

Mol-Instincts. Synthesis of N,N-diethylamino-N' -(p-azidobenzylideneacetyl)ethylenediamine. Retrieved from [Link]

-

Technology Networks. (2026, January 19). Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2023, May 5). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Retrieved from [Link]

-

Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). Retrieved from [Link]

-

PubMed. (2023, April 18). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]

-

Shaalaa.com. (2019, August 27). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved from [Link]

-

Brazilian Journal of Science. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

-

PubChem. Benzenesulfonyl chloride. Retrieved from [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

-

YouTube. (2023, October 16). An amine on reaction with benzenesulphonyl chloride produces a comp... Retrieved from [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. shaalaa.com [shaalaa.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 9. scilit.com [scilit.com]

- 10. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 13. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 14. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis & Validation of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Abstract

This guide details the rational design, synthesis, and kinetic validation of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).[1][2] While sulfonamides have been clinically utilized since the 1950s (e.g., acetazolamide), modern drug discovery focuses on isoform selectivity —specifically targeting tumor-associated isoforms (hCA IX/XII) while sparing cytosolic housekeeping isoforms (hCA I/II). This note moves beyond basic synthesis, employing the "Tail Approach" and "Click Chemistry" for modular library generation, followed by the gold-standard Stopped-Flow CO

Part 1: Rational Design Strategy (The "Tail Approach")

The Zinc-Binder and the Selectivity Filter

The catalytic site of Carbonic Anhydrase (CA) contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.[1][3]

-

The Warhead: A primary sulfonamide moiety (

) acts as a Zinc-Binding Group (ZBG). The deprotonated nitrogen coordinates to Zn(II), displacing the catalytic water molecule and locking the enzyme in an inactive state. -

The Tail: Because the active sites of all 15 human CA isoforms are highly conserved, a simple sulfonamide is rarely selective. The "Tail Approach," pioneered by Supuran et al., attaches a chemical scaffold to the sulfonamide aromatic ring. This tail extends out of the active site cavity to interact with the selective pockets at the enzyme rim (which vary significantly between isoforms).

Visualization: The Tail Approach Logic

The following diagram illustrates the structural logic required to achieve nanomolar affinity and isoform selectivity.

Figure 1: Schematic of the "Tail Approach" for CAI design. The ZBG anchors the molecule, while the Tail exploits variable amino acid residues at the active site entrance.

Part 2: Synthetic Protocols

To maximize structural diversity (SAR), we utilize a modular synthesis: Chlorosulfonation to install the warhead, followed by CuAAC (Click Chemistry) to attach the selectivity tail.

Method A: Scaffold Generation (Direct Chlorosulfonation)

Objective: Install the sulfonamide warhead onto an aromatic precursor.

Reaction Type: Electrophilic Aromatic Substitution (

Reagents:

-

Substrate: Aromatic amine or acetanilide.

-

Reagent: Chlorosulfonic acid (

). -

Quenching Agent: Aqueous Ammonia (

) or Ammonium Hydroxide.

Protocol:

-

Cooling: Place 10 mmol of the aromatic substrate in a round-bottom flask. Cool to 0°C using an ice-salt bath.

-

Addition: Dropwise add chlorosulfonic acid (50 mmol, 5 equiv.) over 30 minutes. Caution: Exothermic evolution of HCl gas.

-

Heating: Remove ice bath. Heat to 60°C for 2 hours to ensure conversion of the intermediate sulfonic acid to sulfonyl chloride.

-

Quenching: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate. Filter and wash with cold water.

-

Amination: Suspend the wet sulfonyl chloride paste in 20 mL of concentrated aqueous ammonia (25%). Heat at 50°C for 1 hour.

-

Isolation: Acidify to pH 2 with HCl. The sulfonamide product precipitates. Filter, wash with water, and recrystallize from ethanol.

Method B: Tail Attachment via CuAAC (Click Chemistry)

Objective: Attach a diversity tail to an azide- or alkyne-functionalized sulfonamide scaffold.

Why this method? The resulting 1,2,3-triazole ring acts as a robust linker that can participate in hydrogen bonding and

Reagents Table:

| Component | Equivalent | Role |

| Alkyne-Sulfonamide | 1.0 eq | Scaffold (ZBG) |

| Azide-Tail | 1.1 eq | Selectivity Element |

| CuSO | 0.1 eq | Catalyst Precursor |

| Sodium Ascorbate | 0.2 eq | Reducing Agent (Cu(II) |

| Solvent | - | DMF/H |

Step-by-Step Protocol:

-

Dissolution: Dissolve the Alkyne-Sulfonamide (1.0 mmol) and Azide-Tail (1.1 mmol) in 5 mL of DMF.

-

Catalyst Prep: In a separate vial, dissolve CuSO

(0.1 mmol) and Sodium Ascorbate (0.2 mmol) in 1 mL of water. The solution will turn bright yellow/orange (active Cu(I)). -

Initiation: Add the catalyst solution to the reaction mixture.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (the triazole is much more polar than the starting materials).

-

Workup: Pour into 50 mL of ice water. The triazole product usually precipitates.

-

Purification: If no precipitate forms, extract with Ethyl Acetate. Purify via flash chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

Figure 2: Modular synthesis pathway. The sulfonamide is installed first, followed by linker attachment and "Click" tailing.

Part 3: Biological Validation (Stopped-Flow Kinetics)

Standard UV-Vis assays are too slow for Carbonic Anhydrase, which has a turnover number (

Principle

The assay measures the rate of the physiological reaction:

Protocol (Khalifah Method)

1. Buffer Preparation:

-

Assay Buffer: 20 mM HEPES, 20 mM Na

SO -

Indicator: Add 0.2 mM Phenol Red to the buffer.

-

Substrate Solution: Saturate 20 mL of pure water with CO

gas by bubbling for 30 minutes at 25°C. (Final [CO

2. Enzyme Preparation:

-

Prepare recombinant hCA (I, II, IX, or XII) stock at 2–5

M. -

Dilute to final assay concentration (typically 10–20 nM) in the Assay Buffer.

3. Inhibitor Incubation:

-

Incubate the enzyme with the inhibitor (at varying concentrations: 0.1 nM – 10

M) for 15 minutes at room temperature prior to measurement. This ensures equilibrium binding.

4. Stopped-Flow Measurement:

-

Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

-

Syringe B: CO

Saturated Water.[4][5][6] -

Action: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.

-

Detection: Monitor absorbance decay at 557 nm over 0.5–1.0 seconds.

5. Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the absorbance curve. -

Uncatalyzed Rate: Measure the rate of CO

hydration in the absence of enzyme (Buffer + CO -

Cheng-Prusoff Equation: Determine

from the dose-response curve and convert to

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7][8] Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][6][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]

- 4. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-aminoethyl)benzenesulfonamide Synthesis

Current Status: Active Topic: Yield Improvement & Selective Sulfonylation Audience: Organic Chemists, Process Development Scientists

Executive Summary: The Mono-Selectivity Challenge

The synthesis of N-(2-aminoethyl)benzenesulfonamide (CAS: 42988-32-9) presents a classic statistical challenge in organic chemistry: selective mono-functionalization of a symmetrical diamine .[1]

When benzenesulfonyl chloride reacts with ethylenediamine, three outcomes are possible:

-

Mono-product (Desired): One amine reacts.

-

Bis-product (Impurity): Both amines react (N,N'-bis(benzenesulfonyl)ethylenediamine).[1]

-

Unreacted Diamine: Recovery required.[1]

Core Issue: The sulfonamide group formed in the first step is electron-withdrawing, which theoretically lowers the nucleophilicity of the remaining primary amine. However, in practice, local concentration effects and rapid kinetics often lead to significant bis-sulfonylation (15–30% impurity) if stoichiometry is not rigorously controlled.[1]

Troubleshooting Guide (Q&A)

Q1: I am observing high levels of the bis-sulfonylated byproduct. How do I minimize this?

Diagnosis: Localized high concentration of sulfonyl chloride relative to the diamine. Solution:

-

Stoichiometry: You must use a large excess of ethylenediamine (minimum 5–10 equivalents).[1] This statistically favors the collision of sulfonyl chloride with an unreacted diamine molecule rather than a mono-product molecule.[1]

-

Addition Rate: Add the benzenesulfonyl chloride (diluted in DCM or THF) dropwise to the diamine solution. Never add the diamine to the chloride.

-

Temperature: Conduct the addition at 0°C to -10°C . Lower temperatures discriminate better between the nucleophilic attack rates.

Q2: How do I purify the mono-product from the bis-impurity without column chromatography?

Diagnosis: Separation based on polarity is difficult; separation based on basicity is efficient.[1] Solution: Use Acid-Base Extraction .[1]

-

The Mono-product contains a free primary amine (

), making it basic.[1] -

The Bis-product has no basic amine; the sulfonamide protons are weakly acidic (

).[1] -

Protocol:

-

Dissolve crude mixture in organic solvent (e.g., DCM).[2]

-

Extract with dilute HCl (1M) .[1] The mono-product moves to the aqueous phase (as ammonium salt); the bis-product stays in the organic phase.[1]

-

Wash the aqueous phase with fresh DCM to remove trapped bis-impurity.[1]

-

Basify the aqueous phase (pH > 12) with NaOH.

-

Extract the free base mono-product back into DCM.[1]

-

Q3: The direct reaction is too messy. Is there a higher-yield alternative?

Diagnosis: Direct sulfonylation of symmetric diamines is inherently limited by statistical distribution.[1] Solution: Use the Mono-Boc Protection Strategy .

-

Step 1: React ethylenediamine with

(controlled conditions) to get -

Step 2: Sulfonylate the free amine with benzenesulfonyl chloride.

-

Step 3: Deprotect with HCl/Dioxane or TFA.[1]

-

Benefit: This route typically yields >85% overall and eliminates bis-sulfonamide formation entirely.[1]

Experimental Protocols

Method A: Direct Synthesis (High Excess Strategy)

Best for: Rapid synthesis, low cost, avoiding protection/deprotection steps.[1]

Reagents:

-

Ethylenediamine (10.0 equiv)[1]

-

Benzenesulfonyl chloride (1.0 equiv)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Procedure:

-

Charge a round-bottom flask with Ethylenediamine (10 equiv) and DCM (5 vol). Cool to 0°C .[1]

-

Dissolve Benzenesulfonyl chloride (1 equiv) in DCM (2 vol).

-

Add the chloride solution to the amine solution dropwise over 60 minutes. Maintain temp < 5°C.

-

Note: Rapid addition causes local heating and bis-formation.[1]

-

-

Warm to room temperature and stir for 2 hours.

-

Workup (Critical):

-

Wash reaction mixture with water (

) to remove excess ethylenediamine.[1] -

Purification: Extract organic layer with 1M HCl .

-

Separate layers.[1][3][4] Keep the Aqueous Layer (contains product). Discard Organic Layer (contains bis-impurity).[1]

-

Basify Aqueous Layer to pH 12 using 4M NaOH.[1]

-

Extract with DCM (

).[1] Dry (

-

-

Yield: Expect 60–75%.

Method B: Mono-Boc Protected Route (High Purity)

Best for: GMP scale-up, high purity requirements.[1]

Procedure:

-

Protection: React Ethylenediamine (excess) with

in DCM.[1] Purify -

Sulfonylation: React

-Boc-ethylenediamine (1.0 equiv) with Benzenesulfonyl chloride (1.1 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C. -

Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours.

-

Filtration: The product often precipitates as the pure Hydrochloride salt.

-

Yield: Expect >90% (over 2 steps).

Data Comparison

| Feature | Method A: Direct Excess | Method B: Boc-Protection |

| Stoichiometry | 10:1 (Diamine:Chloride) | 1:1 (Protected Amine:Chloride) |

| Key Impurity | Bis-sulfonamide (5-15%) | None (Bis-formation blocked) |

| Purification | Acid/Base Extraction | Filtration (HCl salt) or Extraction |

| Overall Yield | 60–75% | 85–95% |

| Atom Economy | Low (waste of diamine) | High (but 2 extra steps) |

| Cost | Low | Moderate (Cost of |

Visualizations

Figure 1: Reaction Pathways & Side Reactions[1]

Caption: Kinetic competition between mono- and bis-sulfonylation. Excess diamine minimizes the secondary pathway.

Figure 2: Acid-Base Purification Logic

Caption: Purification workflow leveraging the basicity of the primary amine to isolate the desired product.

References

-